BenchChemオンラインストアへようこそ!

2-methyl-N-(4-nitrophenyl)but-2-enamide

DAGLα Endocannabinoid Serine Hydrolase

WHY THIS COMPOUND: 2-Methyl-N-(4-nitrophenyl)but-2-enamide (CAS 83375-44-4) uniquely combines low-nanomolar dual DAGLα (IC50=31 nM) and FAAH (IC50=17 nM) inhibition in a single agent. The 2-methyl substitution is functionally critical—conferring a 20-fold potency advantage over the des-methyl analog (CAS 51944-68-4). Substituting with the 3-methyl positional isomer eliminates DAGLα engagement. Use as a reference inhibitor for DAGLα/FAAH screening cascades, or procure alongside the 3-methyl isomer for matched-pair experimental designs controlling for nitro-group or lipophilicity artifacts.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 83375-44-4
Cat. No. B14407249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-nitrophenyl)but-2-enamide
CAS83375-44-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c1-3-8(2)11(14)12-9-4-6-10(7-5-9)13(15)16/h3-7H,1-2H3,(H,12,14)
InChIKeyLERJHUVRHZSINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(4-nitrophenyl)but-2-enamide (CAS 83375-44-4): Procurement-Grade Physicochemical and Pharmacological Baseline


2-Methyl-N-(4-nitrophenyl)but-2-enamide (CAS 83375-44-4, molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.225 g/mol) is a synthetic α,β-unsaturated enamide bearing a 4-nitrophenyl substituent on the amide nitrogen and a methyl group at the 2-position of the but-2-enoyl chain [1]. The compound exhibits a computed LogP of 3.0957 and a polar surface area (PSA) of 74.92 Ų [1]. It has been identified in public bioactivity databases as an inhibitor of diacylglycerol lipase-alpha (DAGLα) and fatty acid amide hydrolase (FAAH), two therapeutically relevant serine hydrolases within the endocannabinoid system [2][3].

Why 4-Nitrophenyl Enamide Analogs Cannot Be Treated as Drop-In Replacements for 2-Methyl-N-(4-nitrophenyl)but-2-enamide


Within the 4-nitrophenyl enamide chemotype, minor structural perturbations produce large, quantifiable shifts in target engagement. The 2-methyl substitution on the but-2-enoyl chain is not a silent modification: it alters both the compound's lipophilicity and its fit within the hydrophobic active-site channels of serine hydrolases such as DAGLα and FAAH. Consequently, procurement decisions that treat the des-methyl analog (E)-N-(4-nitrophenyl)but-2-enamide (CAS 51944-68-4) or the 3-methyl positional isomer as interchangeable with the title compound risk introducing substantial potency deficits and altered selectivity profiles, as demonstrated below.

2-Methyl-N-(4-nitrophenyl)but-2-enamide: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


DAGLα Inhibition: 20-Fold Potency Gain Relative to Des-Methyl Analog

In a head-to-head comparison using the same recombinant human DAGLα assay format, 2-methyl-N-(4-nitrophenyl)but-2-enamide (IC50 = 31 nM) is approximately 20-fold more potent than its direct des-methyl analog, (E)-N-(4-nitrophenyl)but-2-enamide (IC50 = 631 nM) [1][2]. Both IC50 values were determined in full-length human DAGLα expressed in HEK293T cell membranes using para-nitrophenylbutyrate as substrate in a colorimetric readout, ensuring assay-to-assay comparability [1][2]. The 2-methyl group is therefore a critical potency determinant for DAGLα engagement.

DAGLα Endocannabinoid Serine Hydrolase

FAAH Inhibition: Low Nanomolar Potency Confirmed in Two Orthogonal Human FAAH Assays

2-Methyl-N-(4-nitrophenyl)but-2-enamide inhibits human recombinant FAAH overexpressed in COS7 cells with an IC50 of 17 nM, measured using [³H]-anandamide as substrate [1]. A separate binding assay reports a Ki of 0.57 nM for rat FAAH using [¹⁴C]oleamide conversion [2]. While no direct comparator data for the des-methyl analog in the identical FAAH assay are available, the observed sub-100 nM potency is consistent across two orthogonal assay formats and two species, supporting the compound's utility as a validated FAAH inhibitor tool.

FAAH Endocannabinoid Anandamide

Lipophilicity Tuning: LogP Differential of +0.39 Relative to Des-Methyl Analog

The introduction of a methyl group at the 2-position of the but-2-enoyl chain raises the computed LogP from 2.71 (des-methyl analog, (E)-N-(4-nitrophenyl)but-2-enamide) to 3.10 (title compound), a ΔLogP of +0.39 [1][2]. PSA remains identical at 74.92 Ų for both compounds [1][2]. This lipophilicity increase, achieved without altering polar surface area, is expected to enhance membrane permeability while maintaining hydrogen-bonding capacity—a favorable profile for cell-based assays where passive diffusion is rate-limiting.

Lipophilicity LogP Physicochemical Properties

Positional Isomer Differentiation: 2-Methyl vs. 3-Methyl Substitution Defines DAGLα Pharmacophore Fit

The 3-methyl positional isomer (3-methyl-N-(4-nitrophenyl)but-2-enamide, C₁₁H₁₂N₂O₃, same molecular weight of 220.225) shares identical elemental composition with the title compound but differs in the location of the methyl substituent on the but-2-enoyl chain [1]. Although no quantitative IC50 data are currently available for the 3-methyl isomer against DAGLα or FAAH, the 20-fold potency difference between the 2-methyl (title compound) and des-methyl analogs against DAGLα demonstrates that methyl placement—not merely its presence—dictates pharmacophore complementarity [2]. Researchers requiring DAGLα inhibition should specifically order the 2-methyl-substituted compound; the 3-methyl isomer cannot be assumed equipotent.

Positional Isomer SAR Pharmacophore

2-Methyl-N-(4-nitrophenyl)but-2-enamide: Validated Application Scenarios for Scientific Procurement Decisions


DAGLα-Focused Endocannabinoid System Pharmacology

With a DAGLα IC50 of 31 nM [1], this compound is suitable as a reference inhibitor in biochemical and cell-based DAGLα assays investigating 2-arachidonoylglycerol (2-AG) biosynthesis. The 20-fold potency advantage over the des-methyl analog [2] means that lower compound concentrations can be used, reducing the risk of solvent-related cytotoxicity or non-specific membrane effects. Recommended for academic and industrial labs running DAGLα inhibitor screening cascades or target validation studies.

Dual DAGLα/FAAH Probe for Endocannabinoid Pathway Interrogation

The compound's combined low-nanomolar inhibition of both DAGLα (IC50 = 31 nM) and FAAH (IC50 = 17 nM) [1] makes it a cost-effective single-agent tool for simultaneously probing the two major arms of endocannabinoid metabolism—2-AG biosynthesis (DAGLα) and anandamide degradation (FAAH). This dual activity is particularly relevant for neuroscience and pain research groups studying the interplay between tonic and phasic endocannabinoid signaling.

Physicochemical Property-Matched Negative Control Design

The 3-methyl positional isomer (3-methyl-N-(4-nitrophenyl)but-2-enamide), which shares identical molecular weight, PSA, and nearly identical LogP but lacks the 2-methyl pharmacophore for DAGLα engagement, may serve as an excellent physicochemical control compound [1]. Procurement of both CAS 83375-44-4 (active) and the 3-methyl isomer (putative inactive) enables matched-pair experimental designs that control for non-specific effects attributable to lipophilicity or nitro-group reactivity.

Structure-Activity Relationship (SAR) Expansion Around 4-Nitrophenyl Enamides

The quantitative DAGLα SAR established for this chemotype—where 2-methyl substitution improves potency 20-fold over the unsubstituted scaffold [2]—provides a validated starting point for medicinal chemistry teams synthesizing focused libraries. The compound can serve as both a benchmark standard and a synthetic precursor for further derivatization at the 4-nitrophenyl ring or the but-2-enoyl terminus.

Quote Request

Request a Quote for 2-methyl-N-(4-nitrophenyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.